2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole
Description
Properties
CAS No. |
146350-88-1 |
|---|---|
Molecular Formula |
C12H14N2 |
Synonyms |
1H-Benzimidazole,2-(3-pentenyl)-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Pent 3 En 1 Yl 1h Benzo D Imidazole
Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole suggests that the most logical disconnection is between the C2 carbon of the benzimidazole (B57391) core and the pentenyl side chain. This leads to two primary synthons: the benzimidazole-2-yl cation and the pent-3-en-1-yl anion. A further disconnection of the benzimidazole ring itself points to o-phenylenediamine (B120857) and a suitable carboxylic acid derivative or aldehyde as the foundational starting materials. This approach simplifies the synthesis into two main stages: the formation of the benzimidazole core and the subsequent attachment of the alkenyl side chain.
Alternatively, a more direct approach involves the condensation of o-phenylenediamine with pent-4-enoic acid or its derivatives. This strategy, while seemingly more straightforward, may present challenges related to the reactivity of the alkene during the cyclization step. The choice of synthetic route will ultimately depend on the availability of starting materials, desired yield, and the specific reaction conditions that can be employed to avoid unwanted side reactions.
Classical Synthetic Routes to 2-Substituted Benzimidazoles
The synthesis of 2-substituted benzimidazoles is a well-established field in organic chemistry, with several reliable methods at the disposal of synthetic chemists. nih.govconnectjournals.com These classical routes primarily involve the reaction of o-phenylenediamine with various carbonyl compounds.
Condensation Reactions Involving o-Phenylenediamine Derivatives
The most common and direct method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes. nih.govtandfonline.com This reaction can be catalyzed by a wide range of reagents, including acids, bases, and metal catalysts. acs.orgrsc.org For the synthesis of 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole, this would involve the reaction of o-phenylenediamine with pent-4-enal.
The reaction mechanism typically proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring. nih.gov The choice of catalyst and solvent system is crucial for optimizing the reaction yield and minimizing side products. rsc.org For instance, using a mild acid catalyst can facilitate the cyclization step while avoiding potential degradation of the alkenyl side chain.
Table 1: Examples of Catalysts Used in the Condensation of o-Phenylenediamines and Aldehydes
| Catalyst | Reaction Conditions | Yield | Reference |
| Rose Bengal | Acetonitrile (B52724), visible light (LED) | Good to excellent | acs.org |
| MgO@DFNS | Ethanol (B145695), ambient temperature | Excellent | rsc.org |
| Sodium hypophosphite | Ethanol, microwave irradiation | 70-80% | tandfonline.com |
| Au/TiO2 | CHCl3:MeOH (3:1), ambient conditions | High | mdpi.com |
This table is interactive and can be sorted by clicking on the column headers.
Cyclocondensation Approaches
Another classical approach is the cyclocondensation of o-phenylenediamine with carboxylic acids or their derivatives, such as esters, acid chlorides, or nitriles. connectjournals.comnih.gov In the context of synthesizing 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole, pent-4-enoic acid or its corresponding acyl chloride could be used. These reactions often require harsher conditions, such as high temperatures or the use of strong acids, which might not be compatible with the double bond in the pentenyl side chain. connectjournals.com
Dehydrating agents are commonly employed to facilitate the removal of water and drive the reaction towards the formation of the benzimidazole ring. acs.org The choice of the specific carboxylic acid derivative can influence the reaction conditions required. For example, using a more reactive acyl chloride might allow for milder reaction temperatures compared to the corresponding carboxylic acid.
Advanced Synthetic Strategies for Incorporating the Pent-3-en-1-yl Side Chain
Modern synthetic methods offer more sophisticated and often milder alternatives for introducing the alkenyl side chain onto the benzimidazole core. These strategies can provide greater control over the stereochemistry and functional group tolerance of the reaction.
Olefin Metathesis Approaches for Alkenyl Side Chains
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. wikipedia.org In this context, a cross-metathesis reaction could be employed between a 2-allyl-1H-benzo[d]imidazole and another olefin to construct the desired pent-3-en-1-yl side chain. This reaction, catalyzed by ruthenium or molybdenum complexes, offers a high degree of control and is often tolerant of various functional groups. wikipedia.orgximo-inc.com
The success of this approach hinges on the careful selection of the metathesis catalyst and the reaction partner to achieve the desired product with high selectivity and yield. ximo-inc.comnih.gov The reaction equilibrium can often be driven to favor the product by removing a volatile byproduct, such as ethylene. libretexts.org
Coupling Reactions and Functionalization for Alkenyl Incorporation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Negishi reactions, provide a versatile platform for the formation of carbon-carbon bonds. thieme-connect.deacs.org To synthesize 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole, a 2-halobenzimidazole could be coupled with a suitable organometallic reagent containing the pent-3-en-1-yl moiety. For example, a Suzuki coupling could be performed between 2-bromobenzimidazole and pent-3-en-1-ylboronic acid.
Alternatively, a Heck reaction could be envisioned between 2-iodobenzimidazole and pent-1-ene, although regioselectivity could be a challenge. These coupling reactions are known for their broad substrate scope and functional group tolerance, making them attractive options for the synthesis of complex molecules. acs.orgnih.gov Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for forming C(sp3)-C(sp2) bonds. acs.orgnih.gov
Table 2: List of Chemical Compounds
| Compound Name |
| 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole |
| o-Phenylenediamine |
| Pent-4-enoic acid |
| Pent-4-enal |
| 2-Allyl-1H-benzo[d]imidazole |
| 2-Bromobenzimidazole |
| 2-Iodobenzimidazole |
| Pent-3-en-1-ylboronic acid |
| Pent-1-ene |
| Butadiene |
| Methoxymethylenetriphenylphosphine |
| 1,3-bis(diphenylphosphino)propane |
| P(3,5-(CF3)2C6H3)3 |
| Z-alkenyl halides |
| Alkenyl-B(pin) |
| Alkenyl thioesters |
| 1,3-enynes |
| Enynone |
| Alkenyl sulfoximines |
| Alkenyl aminosulfoxonium salts |
| α-Alkenyl-β-diketones |
| N-(2-bromophenyl)-1H-benzimidazol-2-amines |
| 2-(butylthio)-1H-benzo[d]imidazole |
| 1-(Thiophen-2-ylmethyl)-2-(thiophen2-yl)-1H-benzimidazole |
| 2-chloromethyl benzimidazole |
Optimization of Reaction Conditions, Yields, and Selectivity
The synthesis of 2-substituted benzimidazoles, including 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole, typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, in this case, pent-3-enal. The optimization of this reaction is crucial for achieving high yields and selectivity. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
Various catalysts have been explored to improve the efficiency of benzimidazole synthesis. For instance, Lewis acids such as ZrOCl₂·8H₂O, TiCl₄, SnCl₄·5H₂O, and HfCl₄ have proven to be highly effective. mdpi.com The use of heterogeneous catalysts is also a significant area of investigation, as they offer advantages in terms of separation and reusability. mdpi.comrsc.org For example, nano-Ni(II)/Y zeolite has been used for the condensation of o-phenylenediamines with aldehydes under solvent-free conditions, providing good to excellent yields. rsc.org Similarly, a nano-Fe₂O₃ catalyst has been shown to be effective in an aqueous medium. rsc.org
The reaction temperature and time are also critical factors. While some traditional methods require high temperatures and long reaction times, modern approaches aim to achieve synthesis under milder conditions. tandfonline.comacs.org For example, a facile synthesis of 2-substituted benzimidazoles has been reported at ambient temperature using FeCl₃/Al₂O₃ as a catalyst in DMF, resulting in good yields and high selectivity. researchgate.netsemanticscholar.org
Selectivity is another important aspect, particularly when the potential for side reactions exists. In the synthesis of 2-substituted benzimidazoles, the reaction between o-phenylenediamine and an aldehyde can sometimes yield 1,2-disubstituted byproducts. beilstein-journals.org The choice of catalyst can play a crucial role in directing the reaction towards the desired mono-substituted product. For instance, Er(OTf)₃ has been used to selectively synthesize 1,2-disubstituted benzimidazoles, highlighting the catalyst's role in controlling selectivity. beilstein-journals.org In the absence of such a catalyst, a mixture of mono- and di-substituted products is often observed. beilstein-journals.org
The following table summarizes the optimization of various reaction conditions for the synthesis of 2-substituted benzimidazoles, which are applicable to the synthesis of 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| ZrOCl₂·8H₂O | - | Room Temp | - | - | mdpi.com |
| FeCl₃/Al₂O₃ | DMF | Ambient | - | Good | researchgate.netsemanticscholar.org |
| nano-Ni(II)/Y zeolite | Solvent-free | - | - | Good-Excellent | rsc.org |
| H₂O₂/TiO₂ P25 | Solvent-free | - | - | Excellent | nih.gov |
| Er(OTf)₃ | Water | - | 15 min | 72 (di-subst.) | beilstein-journals.org |
| None | Water | - | 15 min | 41 (mono-subst.) | beilstein-journals.org |
Green Chemistry Principles in the Synthesis of Benzimidazole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to reduce the environmental impact of chemical processes. chemmethod.comchemmethod.comsphinxsai.com This involves the use of environmentally benign solvents, catalysts, and energy sources.
Solvent-Free and Catalyst-Free Methods
A significant advancement in the green synthesis of benzimidazoles is the development of solvent-free and catalyst-free reaction conditions. rsc.orgbohrium.com These methods not only reduce the use of hazardous organic solvents but also simplify the work-up procedure and minimize waste generation. umich.edu
Solvent-free synthesis can often be achieved by simply grinding the reactants together, sometimes with gentle heating. umich.edu For example, a one-pot synthesis of benzimidazole derivatives has been achieved by grinding o-phenylenediamine and an appropriate acid or aldehyde in a mortar with a pestle, followed by heating, leading to good yields. umich.edu In some cases, the mechanochemical agitation from grinding alone is sufficient to drive the condensation and cyclization, eliminating the need for a catalyst. rsc.orgrsc.org This catalyst-free approach offers high yields, short reaction times, and a cleaner reaction profile. rsc.org
The use of sustainable solvents is another key aspect. When a solvent is necessary, greener alternatives like water or ethanol are preferred. mdpi.combohrium.com A catalyst-free synthesis of 2-substituted benzimidazoles has been developed in ethanol at room temperature, providing nearly quantitative yields and high atom economy. bohrium.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jchemrev.comtandfonline.comsciforum.net This technique has been successfully applied to the synthesis of 2-substituted benzimidazoles. jchemrev.comtandfonline.com
Microwave irradiation can be used in conjunction with various catalytic systems, including both homogeneous and heterogeneous catalysts. jchemrev.com For instance, the synthesis of 2-substituted benzimidazoles has been carried out using alumina-methane sulfonic acid (AMA) as a catalyst under microwave irradiation, resulting in good to excellent yields. jchemrev.com In another example, sodium hypophosphite in ethanol was used as a catalyst for the mono-condensation of o-phenylenediamines and aldehydes under microwave irradiation, with a power output of 300 W. tandfonline.com
Solvent-free microwave-assisted synthesis is a particularly green approach. The reaction of 1,2-phenylenediamines with aromatic aldehydes using sodium metabisulfite (B1197395) as an oxidant under solvent-free microwave irradiation has been shown to be a simple, fast, and efficient method for preparing benzimidazole derivatives. tandfonline.com
The table below provides examples of microwave-assisted synthesis of 2-substituted benzimidazoles.
| Catalyst | Solvent | Power | Time | Yield (%) | Reference |
| Alumina-methane sulfonic acid (AMA) | - | 900 W | - | Good-Excellent | jchemrev.com |
| Sodium hypophosphite | Ethanol | 300 W | - | 70-80 | tandfonline.com |
| Na₂S₂O₅ | Solvent-free | - | 24-60 s | - | tandfonline.com |
| [BMIM]HSO₄ (ionic liquid) | - | - | - | High | mdpi.com |
Mechanochemical Approaches
Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), offers a solvent-free and often catalyst-free route for the synthesis of benzimidazoles. rsc.orgmdpi.com This approach aligns well with the principles of green chemistry by minimizing solvent use and energy consumption.
A simple and efficient mechanochemical method for synthesizing 2-aryl benzothiazoles and substituted benzimidazoles involves grinding the aromatic aldehyde and o-phenylenediamine in a mortar and pestle. rsc.orgrsc.org This process has been shown to be effective without the need for a catalyst, leading to high yields and short reaction times. rsc.org In some cases, a catalytic amount of a substance like acetic acid can be used in the grinding process to facilitate the reaction. tandfonline.comtandfonline.com
Ball milling is another mechanochemical technique that has been successfully employed for the synthesis of benzimidazoles. mdpi.com By milling o-phenylenediamine with aldehydes or carboxylic acids, high yields of the corresponding benzimidazole derivatives can be obtained. mdpi.com The optimization of ball milling parameters, such as the weight of the milling balls and the frequency, can significantly impact the reaction yield. mdpi.com For example, increasing the weight of the milling balls has been shown to increase the product yield. mdpi.com
Advanced Structural Characterization and Spectroscopic Elucidation of 2 Pent 3 En 1 Yl 1h Benzo D Imidazole
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole has not been reported, its features can be reliably predicted from the numerous studies on similar 2-substituted benzimidazoles. researchgate.netresearchgate.netnih.gov
The molecular structure of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole would consist of a planar benzimidazole (B57391) ring system. The fused benzene (B151609) and imidazole (B134444) rings are aromatic and adopt a rigid, flat conformation. The C2-carbon of the imidazole ring is attached to the pentenyl side chain.
| Parameter | Predicted Value Range | Description |
| Benzimidazole Ring | Planar (r.m.s. deviation < 0.03 Å) | The fused aromatic system is inherently flat. |
| C2-C1' Bond Length | 1.49 - 1.52 Å | Typical sp²-sp³ carbon-carbon single bond length. |
| C3'-C4' Bond Length | 1.32 - 1.34 Å | Typical sp²-sp² carbon-carbon double bond length. |
| Dihedral Angle | Variable | The angle between the plane of the benzimidazole ring and the pentenyl chain will depend on crystal packing forces. |
Table 1: Predicted Geometrical Parameters from X-ray Diffraction.
The crystal packing of N-unsubstituted benzimidazoles is dominated by strong, directional intermolecular interactions.
Hydrogen Bonding: The most significant interaction governing the supramolecular assembly would be intermolecular hydrogen bonds between the imidazole N-H donor of one molecule and the imine nitrogen (N3) acceptor of an adjacent molecule. This N-H···N interaction typically leads to the formation of infinite one-dimensional chains or centrosymmetric dimers. acs.orgnih.gov
π-π Stacking: The planar benzimidazole rings are expected to participate in π-π stacking interactions. These interactions, often occurring between molecules in adjacent hydrogen-bonded chains, would help stabilize the crystal lattice in a layered or three-dimensional architecture. The stacking distance is typically in the range of 3.4–3.8 Å. researchgate.net
Van der Waals Forces: The flexible pentenyl chain would engage in weaker van der Waals interactions with neighboring molecules, filling space within the crystal lattice.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Resulting Motif |
| Hydrogen Bond | N1-H | N3' (of adjacent molecule) | 2.80 - 3.00 (N···N) | Infinite Chains or Dimers |
| π-π Stacking | Benzimidazole Ring Centroid | Benzimidazole Ring Centroid | 3.40 - 3.80 | Stacked Columns / Layers |
| C-H···π | Aromatic or Alkyl C-H | Benzimidazole Ring | 2.60 - 2.90 (H···π) | 3D Network Stabilization |
Table 2: Predicted Intermolecular Interactions.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.
The complete and unambiguous assignment of all proton and carbon signals for 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole would be achieved through a combination of 1D and 2D NMR experiments. ugm.ac.id
¹H NMR: The spectrum would show distinct signals for the aromatic protons of the benzimidazole ring and the aliphatic/olefinic protons of the pentenyl chain. The N-H proton would likely appear as a broad singlet at a downfield chemical shift (>12 ppm in DMSO-d₆). rsc.org The aromatic region would show two multiplets corresponding to H4/H7 and H5/H6 due to the symmetry from tautomerism. The pentenyl chain would display signals for the methyl, methylene (B1212753), and vinyl protons, with characteristic coupling constants.
¹³C NMR: The spectrum would show a signal for the C2 carbon around 155-157 ppm. rsc.org Due to rapid tautomeric exchange in many common NMR solvents, the pairs of carbons C4/C7, C5/C6, and C3a/C7a would be chemically equivalent, each giving a single, sometimes broadened, signal. mdpi.comnih.gov The five distinct carbons of the pentenyl chain would appear in the aliphatic and olefinic regions.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (HMBC) |
| N1-H | >12 (broad s) | - | C2, C7a |
| C2 | - | ~156 | - |
| C4 / C7 | ~7.50 (m) | ~115 | C5/C6, C3a/C7a |
| C5 / C6 | ~7.15 (m) | ~122 | C4/C7, C3a/C7a |
| C3a / C7a | - | ~138 | C4/C7, C5/C6 |
| C1' (CH₂) | ~3.0 (t) | ~28 | C2, C2', C3' |
| C2' (CH₂) | ~2.5 (m) | ~30 | C1', C3', C4' |
| C3' (CH) | ~5.5 (m) | ~128 | C1', C2', C5' |
| C4' (CH) | ~5.4 (m) | ~129 | C2', C3', C5' |
| C5' (CH₃) | ~1.7 (d) | ~18 | C3', C4' |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) and Key HMBC Correlations.
2D NMR Elucidation:
COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks. It would show correlations between adjacent aromatic protons (H4↔H5, H5↔H6, H6↔H7) and throughout the pentenyl chain (H1'↔H2', H2'↔H3', H3'↔H4', H4'↔H5'). youtube.com
HSQC (Heteronuclear Single Quantum Coherence): Would map each proton to its directly attached carbon, confirming the assignments for all CH, CH₂, and CH₃ groups (e.g., H4/H7 to C4/C7, H1' to C1'). nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, which are critical for connecting the substituent to the benzimidazole core. The key correlation would be from the H1' protons of the pentenyl chain to the C2 carbon of the imidazole ring. youtube.com Other important correlations would confirm the assignment of the quaternary carbons (C3a/C7a).
N-unsubstituted 1H-benzimidazoles exist in a dynamic equilibrium involving two tautomeric forms due to the migration of the proton between the N1 and N3 positions. beilstein-journals.orgbeilstein-journals.org
This process, known as annular prototropic tautomerism, is typically fast on the NMR timescale at room temperature. mdpi.com This rapid exchange results in a time-averaged structure with C₂ᵥ symmetry for the benzimidazole core, leading to fewer observed signals in both ¹H and ¹³C NMR spectra than would be expected for a single static tautomer. For example, four signals are seen for the eight carbons of the benzimidazole skeleton. In certain solvents known to slow proton exchange, or at low temperatures, the rate of this tautomerism can be reduced, potentially allowing for the observation of distinct signals for each of the two tautomers. beilstein-journals.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. The FT-IR and Raman spectra of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole would exhibit characteristic bands for the benzimidazole core and the pentenyl substituent. mdpi.comacs.org
N-H Stretching: A very broad and strong absorption band is expected in the FT-IR spectrum, typically centered in the 3200–2400 cm⁻¹ range. This broadening is a hallmark of the strong intermolecular N-H···N hydrogen bonding present in the solid state.
C-H Stretching: Aromatic C-H stretching vibrations would appear as sharp bands above 3000 cm⁻¹. Aliphatic and olefinic C-H stretching vibrations from the pentenyl chain would be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The region from 1650 to 1400 cm⁻¹ would contain a series of bands corresponding to the C=N stretching of the imidazole ring, as well as the C=C stretching vibrations of both the benzene ring and the pentenyl chain. The C=C double bond of the alkene is expected around 1650 cm⁻¹.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |
| ν(N-H) | 3200 - 2400 | Strong, Broad | Characteristic of intermolecular H-bonding. |
| ν(C-H) aromatic | 3100 - 3000 | Medium | |
| ν(C-H) aliphatic/olefinic | 3000 - 2850 | Medium-Strong | |
| ν(C=C) alkene | ~1650 | Medium-Weak | From the pentenyl chain. |
| ν(C=N) / ν(C=C) ring | 1620 - 1400 | Strong-Medium | Multiple bands from the benzimidazole core. |
| δ(C-H) | 1450 - 700 | Medium-Strong | In-plane and out-of-plane bending modes. |
Table 4: Predicted Major Vibrational Bands for 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole.
Mass Spectrometry (HRMS, MS/MS) for Molecular Weight and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable analytical techniques for the precise determination of the molecular weight and the elucidation of the chemical structure of novel compounds. In the structural characterization of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole, these methods provide definitive evidence for its elemental composition and offer detailed insights into its molecular architecture through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole provides the exact mass of the protonated molecular ion, [M+H]⁺. This high-precision measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. The experimentally determined exact mass is compared with the theoretically calculated mass, with a minimal mass error, typically in the parts-per-million (ppm) range, confirming the molecular formula.
| Attribute | Value |
|---|---|
| Molecular Formula | C12H14N2 |
| Calculated Exact Mass of Neutral Molecule | 186.1157 u |
| Protonated Ion [M+H]+ | C12H15N2+ |
| Calculated Exact Mass of [M+H]+ | 187.1235 u |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecular ion ([M+H]⁺ at m/z 187.1235). In this process, the precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The analysis of these fragments provides a roadmap of the molecule's connectivity.
The fragmentation of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole is predicted to occur primarily at the alkyl side chain and, to a lesser extent, within the stable benzimidazole core. The most likely fragmentation pathways include:
Cleavage of the Pentenyl Side Chain: The most significant fragmentation is expected to be the cleavage of the bond between the benzimidazole ring and the pentenyl side chain. This benzylic-type cleavage is common for 2-substituted benzimidazoles and leads to the formation of a stable protonated benzimidazole cation.
Rearrangements and Eliminations within the Side Chain: The presence of a double bond in the pentenyl chain allows for characteristic rearrangements, such as the McLafferty rearrangement, leading to the neutral loss of small alkene molecules.
Fragmentation of the Benzimidazole Core: The benzimidazole ring system is relatively stable; however, under higher collision energies, it can undergo characteristic ring fragmentation, typically involving the sequential loss of hydrogen cyanide (HCN).
The predicted major product ions from the MS/MS analysis of protonated 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole are detailed in the following table.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Formula of Product Ion | Proposed Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|---|
| 187.1235 | 159.0922 | C10H11N2+ | C2H4 (Ethene) | McLafferty-type rearrangement in the pentenyl side chain. |
| 187.1235 | 119.0609 | C7H7N2+ | C5H8 (Pentadiene) | Cleavage of the C-C bond between the benzimidazole ring and the side chain, forming the stable protonated benzimidazole ion. |
| 187.1235 | 92.0500 | C6H6N+ | C5H8 + HCN | Fragmentation of the benzimidazole core following the loss of the side chain. |
| 119.0609 | 92.0500 | C6H6N+ | HCN (Hydrogen Cyanide) | Direct fragmentation of the protonated benzimidazole ion, a characteristic loss for this heterocyclic system. |
The combination of HRMS and MS/MS data provides a comprehensive and definitive structural elucidation of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole. The precise mass measurement confirms the elemental composition, while the predictable and logical fragmentation pattern observed in the MS/MS spectrum corroborates the connectivity of the benzimidazole core and the pentenyl side chain.
Computational and Theoretical Investigations of 2 Pent 3 En 1 Yl 1h Benzo D Imidazole
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. nih.govresearchgate.net DFT provides a balance between accuracy and computational cost, making it a standard tool for studying systems like benzimidazole (B57391) derivatives. nih.gov These calculations can determine optimized molecular geometry, electronic properties, and spectroscopic features, offering a detailed picture of the molecule's intrinsic characteristics.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. rsc.org
For 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole, FMO analysis would likely show the HOMO localized primarily on the electron-rich benzimidazole ring system, indicating its role as the primary site for electrophilic attack. The LUMO is often distributed across the same bicyclic system. researchgate.net The electron density transfer from the HOMO to the LUMO represents the lowest energy electronic transition. mdpi.com
Table 1: Illustrative Frontier Molecular Orbital Data for Analogous Benzimidazole Compounds This table presents data from related compounds to demonstrate typical values obtained from FMO analysis, as specific data for 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole is not available in the cited literature.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
| 2-Aminobenzimidazole | B3LYP/6-311++G(d,p) | -5.85 | -0.98 | 4.87 |
| 2-Phenyl-1H-benzo[d]imidazole | DFT/B3LYP | -5.84 | -1.33 | 4.51 |
| 1H-Benzo[d]imidazol-2-yl)methanol | DFT/B3LYP | -6.21 | -1.25 | 4.96 |
Data sourced from studies on similar benzimidazole structures. researchgate.net
The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution on a molecule's surface. chemrxiv.orgresearchgate.net It helps identify regions that are rich or deficient in electrons, which correspond to sites for nucleophilic and electrophilic attack, respectively. nih.gov In an EPS map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Green areas represent neutral potential. nih.gov
For 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole, the EPS map would be expected to show the most negative potential localized around the two nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons. researchgate.netresearchgate.net A region of high positive potential would likely be found around the N-H proton, indicating its acidic nature. The pentenyl side chain would exhibit relatively neutral potential. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. chemrxiv.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole, which possesses a flexible alkyl chain, MD simulations are essential for exploring its conformational landscape and flexibility. nih.gov The pentenyl side chain can adopt numerous conformations due to the rotation around its single bonds, and MD simulations can predict the most stable or predominant conformations in different environments (e.g., in a vacuum or in a solvent).
The simulation trajectory provides detailed information on how the molecule's shape changes over time. Analysis of parameters such as the Root Mean Square Deviation (RMSD) can indicate the stability of the molecule's conformation. nih.gov Understanding the conformational flexibility is crucial, as the specific three-dimensional shape a molecule adopts can significantly influence its ability to interact with biological targets like protein active sites. nih.gov
Prediction of Reaction Pathways and Mechanistic Insights
Computational chemistry can be used to elucidate reaction mechanisms and predict the most likely pathways for the synthesis of a target molecule. The most common synthetic route to 2-substituted benzimidazoles involves the condensation of benzene-1,2-diamine with an appropriate aldehyde. nih.govnih.gov For the synthesis of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole, the corresponding aldehyde would be 4-pentenal.
DFT calculations can model the entire reaction process, including reactants, intermediates, transition states, and products. asianpubs.org By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. asianpubs.org For instance, a theoretical study on the synthesis of 2-(p-tolyl)-1H-benzo[d]imidazole detailed the multi-step mechanism involving the formation and subsequent cyclization of a Schiff base intermediate. asianpubs.org A similar computational approach could provide detailed mechanistic insights into the synthesis of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole, optimizing reaction conditions and guiding synthetic strategies.
In Silico Ligand-Target Interactions and Binding Affinity Prediction
In silico methods are fundamental to modern drug discovery for predicting how a ligand might interact with a biological target. nih.gov These techniques, including molecular docking and binding affinity prediction, allow for the rapid screening of compounds against specific proteins, saving time and resources in the early stages of drug development. mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves placing the ligand into the active site of a protein and evaluating the binding affinity using a scoring function, which estimates the strength of the interaction. journaljpri.com Benzimidazole derivatives are known to possess a wide range of biological activities, including antifungal, antidiabetic, and antimalarial properties. nih.govnih.govnih.gov
A docking study of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole would first require the selection of a relevant protein target based on the activities of structurally similar compounds. For example, based on other benzimidazole studies, it could be docked against targets such as fungal lanosterol 14α-demethylase, α-glucosidase, or Plasmodium falciparum adenylosuccinate lyase. nih.govnih.govnih.gov The results would provide a binding energy score (e.g., in kcal/mol) and a detailed view of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site.
Table 2: Illustrative Molecular Docking Data for Analogous Benzimidazole Derivatives Against Various Protein Targets This table presents data from related compounds to demonstrate typical results from molecular docking studies. The specific binding affinity of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole would depend on the specific protein target.
| Ligand | Protein Target (PDB ID) | Target Function | Binding Energy (kcal/mol) | Key Interacting Residues |
| (E)-N2-((naphthalen-1-yl)methylene)-N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine | Pancreatic Lipase (1N8S) | Fat Digestion | -9.5 | GLU253, ILE78, ASP79, PHE258 |
| Substituted benzo[d]imidazol-1-yl)methyl)benzimidamide derivative | PfADSL (Homology Model) | Antimalarial Target | -8.75 | Not Specified |
| Benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide hybrid (8c) | α-glucosidase (Model) | Antidiabetic Target | -8.6 | ASP214, ASP349, GLU276 |
Data sourced from various in silico studies on benzimidazole-containing compounds. nih.govnih.goveuropeanreview.org
Binding Energy Calculations (e.g., MM/PBSA)
Computational studies focusing on the binding energy of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole are crucial for elucidating its interaction with biological targets at a molecular level. Techniques such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method are instrumental in predicting the binding free energy of a ligand to its receptor. However, a review of the current scientific literature did not yield specific studies that have performed and published binding energy calculations for 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole.
While research exists on the computational analysis of other benzimidazole derivatives, providing insights into their binding affinities with various biological targets like DNA, topoisomerase, or EGFR, this specific compound has not been the subject of such detailed computational investigation in the available literature. nih.govdergipark.org.tr For instance, studies on other substituted benzimidazoles have utilized molecular docking to predict binding modes and affinities, which are often precursors to more rigorous binding energy calculations like MM/PBSA. nih.govdergipark.org.trresearchgate.netresearchgate.netnih.goveuropeanreview.org These studies highlight the importance of the benzimidazole scaffold in drug design and its potential for forming stable complexes with protein targets. researchgate.netnih.gov
The absence of specific binding energy data for 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole underscores a gap in the current research landscape. Future computational and theoretical investigations would be invaluable in characterizing its potential as a bioactive agent. Such studies would typically involve the following steps:
Molecular Docking: To predict the most favorable binding pose of the compound within the active site of a specific biological target.
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the ligand-receptor complex over time, ensuring the stability of the predicted binding pose.
MM/PBSA Calculations: To calculate the binding free energy by analyzing the snapshots from the MD simulation, providing a more accurate estimation of the binding affinity.
Given the lack of specific data, a representative data table for the binding energy of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole cannot be constructed at this time. Researchers are encouraged to undertake such computational studies to further the understanding of this particular compound.
Investigation of Biological Interaction Profiles and Molecular Mechanisms Non Clinical Focus
Enzyme Inhibition/Activation Studies in In Vitro Systems
Benzimidazole (B57391) derivatives are widely recognized for their capacity to interact with a variety of enzymes, acting as either inhibitors or, less commonly, as activators. This interaction is a cornerstone of their therapeutic potential.
Studies on benzimidazole-based compounds have revealed their potential as potent enzyme inhibitors. For instance, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide derivatives were synthesized and evaluated for their inhibitory activity against several kinases. mdpi.com Compounds within this series demonstrated significant inhibitory effects on key kinases such as EGFR, HER2, and CDK2. mdpi.com For example, compounds 6h and 6i from this series emerged as potent inhibitors of these kinases, with IC50 values in the micromolar range. mdpi.com The mechanism of action for some benzimidazole derivatives has been shown to be competitive inhibition. A study on 1,2,3-triazole derivatives, which share some structural similarities with substituted benzimidazoles, indicated a competitive inhibition mechanism for the displacement of [3H]diazepam from bovine brain membranes.
Another study focused on 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles, which were optimized to be potent and selective inhibitors of protein kinase C-zeta (PKC-zeta). nih.gov These compounds initially showed high crossover activity to CDK-2, and their design was informed by crystal structures of inhibitor:CDK-2 complexes. nih.gov
Table 1: Kinase Inhibition by Benzimidazole Analogs
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 6c | Multiple Kinases | 7.82 - 21.48 |
| 6h | EGFR, HER2, CDK2, AURKC | 7.82 - 21.48 |
| 6i | EGFR, HER2, CDK2, mTOR | 7.82 - 21.48 |
| 6j | Multiple Kinases | 7.82 - 21.48 |
Data sourced from a study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide derivatives. mdpi.com
The selectivity of benzimidazole derivatives for specific enzyme isoforms is a critical aspect of their development as therapeutic agents. Research on 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles demonstrated that these compounds could be optimized for selectivity towards PKC-zeta over other PKC isoforms (alpha, betaII, gamma, delta, epsilon, mu, theta, eta, and iota/lambda) and CDK-2. nih.gov However, the most potent and selective analog showed marginal selectivity against a broader panel of 37 other kinases. nih.gov This highlights the challenges in achieving high selectivity.
In the context of metabotropic glutamate (B1630785) receptor 2 (mGluR2), a benzimidazole derivative, compound 13 , exhibited excellent selectivity over other mGluR subtypes by more than 100-fold. nih.gov This selectivity is crucial for minimizing off-target effects.
Receptor Binding Assays Using Recombinant or Purified Receptors
Benzimidazole derivatives have been extensively studied for their interaction with various receptors, most notably the GABA-A receptors. These receptors are ligand-gated ion channels that are the primary targets for benzodiazepines. wikipedia.orgwikipedia.org
The binding of benzodiazepines to the GABA-A receptor enhances the effect of the neurotransmitter GABA, leading to increased frequency of the chloride ion channel opening and hyperpolarization of the membrane. wikipedia.orgwikipedia.org To be sensitive to benzodiazepines, GABA-A receptors need to contain an α and a γ subunit. wikipedia.org Some benzimidazole derivatives have shown a strong affinity for the GABA-A receptor with a notable selectivity for α2 and α3 subunits. nih.gov This subtype selectivity is a key area of research, as α1-containing receptors are associated with sedative effects, while α2- and/or α3-containing receptors are linked to anxiolytic properties. nih.gov
In one study, a nonisotopic receptor-binding assay using a fluorophore-labeled ligand was developed to study benzodiazepine (B76468) receptor-drug interactions. nih.gov Furthermore, studies on 2-substituted imidazolines have been used to develop 3-D pharmacophore models to understand the structural requirements for binding to imidazoline (B1206853) (I2R) and alpha 2 receptors. nih.gov
Research has also explored benzimidazole derivatives as positive allosteric modulators (PAMs) of mGluR2. nih.gov Compound 13 from this class demonstrated a nanomolar binding potency towards mGluR2. nih.gov The D4 dopamine (B1211576) receptor, a G protein-coupled receptor, is another target for drugs treating neurological and psychiatric conditions, and its structure has been studied in complex with antipsychotic drugs. wikipedia.org
Interactions with Nucleic Acids (In Vitro DNA/RNA Binding, Intercalation, or Cleavage Studies)
The ability of benzimidazole derivatives to interact with nucleic acids is a well-documented area of their biological activity, with implications for their use as anticancer and antimicrobial agents. These interactions can occur through several mechanisms, including minor groove binding, intercalation, and electrostatic interactions. nih.govresearchgate.net
Bisbenzimidazole derivatives are known DNA minor groove-binding ligands that form non-covalent interactions with the minor groove of DNA, particularly at AT-rich sequences. nih.gov The NH group of the imidazole (B134444) ring can form strong hydrogen bonds with the nucleic acid bases in DNA. nih.gov
Some benzimidazole Schiff base ligands and their metal complexes have been shown to be moderate to strong DNA binders, with binding constants (Kb) as high as 3.27 × 10^5 M−1. nih.govrsc.org These interactions can lead to the stabilization of the DNA double helix. acs.org In some cases, cyclic benzimidazole derivatives have been shown to be more potent DNA intercalators than their acyclic counterparts. acs.org
A study on a novel 2,1,3-benzothiadiazole-benzimidazole derivative found that it binds to DNA with a moderate strength, having an intrinsic binding constant (K) of 7.8 (± 0.6) × 10^4 M−1. researchgate.net Furthermore, benzimidazole-1,2,3-triazole hybrids have been designed to selectively interact with G-quadruplex DNA over duplex DNA, which can inhibit the interaction of telomerase with DNA and induce apoptosis in cancer cells. nih.gov
Cellular Pathway Modulation in Model Cell Lines (e.g., cell cycle, signal transduction pathways)
The interaction of benzimidazole derivatives with enzymes and receptors translates into the modulation of various cellular signaling pathways, which has been demonstrated in numerous model cell lines.
One of the key pathways affected is the cell cycle. Certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to induce cell cycle arrest, particularly at the G1 or G2/M phase, in cancer cell lines such as MDA-MB-231, SKOV3, and A549. nih.govmdpi.com For example, compound 6i from a series of benzimidazole-benzylidenebenzohydrazide hybrids induced a significant cell cycle arrest at the G1 phase in HepG2 liver cancer cells. mdpi.com Similarly, a highly active imidazolyl-substituted benzimidazo[1,2-a]quinoline, compound 19 , was found to induce a strong G2/M cell cycle arrest. acs.org This arrest in the cell cycle can lead to the induction of apoptosis. nih.govmdpi.com
Benzimidazole derivatives also modulate critical signal transduction pathways. For instance, novel indolyl-benzimidazole compounds, SY-LB-35 and SY-LB-57 , were found to be potent agonists of bone morphogenetic protein (BMP) receptor signaling. nih.govresearchgate.net They stimulate both the canonical Smad pathway and non-canonical pathways such as PI3K/Akt, ERK, p38, and JNK. researchgate.net The activation of these pathways is dependent on type I BMP receptor activity. nih.govresearchgate.net
Antimicrobial Activity in In Vitro Models (e.g., bacterial and fungal strains)
The antimicrobial properties of benzimidazole derivatives are extensively documented, with activity demonstrated against a wide range of bacterial and fungal pathogens. nih.govnih.govwu.ac.thresearchgate.netnih.govnih.govpjmonline.orgnih.gov
Studies have shown that various 2,5-disubstituted and N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. nih.govnih.gov Some compounds have also shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, compound 2g from a series of N-alkylated benzimidazoles displayed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and MRSA with MIC values of 8, 4, and 4 µg/mL, respectively. nih.gov In contrast, activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is often limited. nih.gov
In terms of antifungal activity, benzimidazole derivatives have been effective against various Candida species, including Candida albicans and Candida tropicalis, as well as Aspergillus niger. nih.govwu.ac.thnih.gov The minimum inhibitory concentrations (MICs) can vary widely depending on the specific substitutions on the benzimidazole core. For instance, some N-alkylated derivatives showed moderate activity against C. albicans and A. niger with MIC values of 64 µg/mL. nih.gov
Table 2: In Vitro Antimicrobial Activity of Selected Benzimidazole Analogs
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2g | Streptococcus faecalis | 8 | nih.gov |
| 2g | Staphylococcus aureus | 4 | nih.gov |
| 2g | MRSA | 4 | nih.gov |
| 1b, 1c, 2e, 2g | Candida albicans | 64 | nih.gov |
| 1b, 1c, 2e, 2g | Aspergillus niger | 64 | nih.gov |
| General Benzimidazoles | Enterococcus faecalis | 12.5-400 | nih.gov |
| General Benzimidazoles | Staphylococcus aureus | 12.5-400 | nih.gov |
| General Benzimidazoles | Candida tropicalis | 6.25-400 | nih.gov |
| General Benzimidazoles | Candida albicans | 50-400 | nih.gov |
This table presents a summary of antimicrobial activities for various benzimidazole derivatives as specific data for 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole is not available.
Minimum Inhibitory Concentration (MIC) Determination
A fundamental step in the evaluation of a potential antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative measure is a critical indicator of a compound's potency.
Standardized broth microdilution or agar (B569324) dilution methods are typically employed to determine the MIC values of a test compound against a panel of clinically relevant bacterial and fungal strains. nih.govnih.gov For a comprehensive assessment of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole, a diverse panel of microorganisms would be selected, including:
Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
Fungi: Candida albicans, Aspergillus niger
The results of such a study would be presented in a data table, as illustrated below, which is currently populated with hypothetical data for demonstrative purposes.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | N/A |
| Enterococcus faecalis | ATCC 29212 | N/A |
| Escherichia coli | ATCC 25922 | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | N/A |
| Candida albicans | ATCC 90028 | N/A |
| Aspergillus niger | ATCC 16404 | N/A |
N/A: Not Available - Data for 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole is not currently available in the scientific literature.
Antibiofilm Activity
Bacterial and fungal biofilms—structured communities of microorganisms encased in a self-produced extracellular matrix—are notoriously resistant to conventional antimicrobial therapies. Therefore, the ability of a novel compound to inhibit biofilm formation or eradicate established biofilms is a significant therapeutic advantage.
The antibiofilm activity of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole would be assessed using in vitro models. researchgate.netactabiomedica.ru A common method involves the use of 96-well microtiter plates where microorganisms are allowed to form biofilms in the presence of varying concentrations of the test compound. The extent of biofilm inhibition is typically quantified using a crystal violet staining assay.
A hypothetical data table summarizing the potential antibiofilm activity is shown below.
| Microorganism | Biofilm Inhibition (%) at MIC | Biofilm Inhibition (%) at 2x MIC |
| Staphylococcus aureus | N/A | N/A |
| Pseudomonas aeruginosa | N/A | N/A |
| Candida albicans | N/A | N/A |
N/A: Not Available - Data for 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole is not currently available in the scientific literature.
Mechanistic Studies of Antimicrobial Action
Understanding the mechanism by which an antimicrobial agent exerts its effect is crucial for its development and for predicting potential resistance mechanisms. For benzimidazole derivatives, several mechanisms of action have been proposed, including the disruption of microbial cell membranes and the inhibition of essential enzymes. nih.gov
To elucidate the antimicrobial mechanism of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole, a series of assays would be conducted. These could include:
Membrane Permeability Assays: Using fluorescent probes such as propidium (B1200493) iodide to assess damage to the microbial cell membrane.
Enzyme Inhibition Assays: Investigating the effect of the compound on the activity of key microbial enzymes, such as DNA gyrase or dihydrofolate reductase.
The findings from these studies would provide valuable insights into the specific molecular targets of the compound.
Antiviral Activity in In Vitro Viral Replication Assays
The benzimidazole scaffold is also a component of several antiviral drugs. researchgate.netnih.govresearchgate.net Therefore, evaluating the antiviral potential of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole against a panel of viruses is a logical step in its biological characterization.
In vitro viral replication assays are used to determine a compound's ability to inhibit the replication of a specific virus in a host cell culture. mdpi.com The 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces viral replication by 50%, is a key parameter derived from these assays. A selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the IC₅₀, is used to assess the therapeutic window of the compound.
A hypothetical data table for antiviral activity is presented below.
| Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A virus (H1N1) | MDCK | N/A | N/A | N/A |
| Herpes Simplex Virus 1 (HSV-1) | Vero | N/A | N/A | N/A |
| Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | N/A | N/A | N/A |
N/A: Not Available - Data for 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole is not currently available in the scientific literature.
Structure Activity Relationship Sar Studies and Analogue Design Based on 2 Pent 3 En 1 Yl 1h Benzo D Imidazole
Systematic Modification of the Pent-3-en-1-yl Side Chain
The 2-position of the benzimidazole (B57391) scaffold is a common site for substitution and greatly influences biological activity. nih.gov The pent-3-en-1-yl side chain offers several points for modification, including its length, degree of saturation, the position and geometry of the double bond, and the introduction of different chemical functionalities.
Variations in Chain Length and Saturation
The length and saturation of the alkyl or alkenyl chain at the C2 position can significantly impact how the molecule fits into a biological target's binding pocket. Research on related 2-substituted benzimidazoles has demonstrated the importance of chain length. For instance, in a series of benzimidazole derivatives designed as PPARγ agonists, modifying the length of the C2-alkyl chain had a pronounced effect on activity. nih.gov
A study systematically replaced the propyl group at the C2 position with butyl, iso-butyl, and tert-butyl groups. The results showed that a straight-chain butyl group led to higher activity than the propyl group, while branched isomers like iso-butyl and tert-butyl also showed significant potency. nih.gov This suggests that the binding pocket can accommodate chains of varying lengths and that hydrophobic interactions are a key determinant of activity.
Complete saturation of the pentenyl chain to a pentyl group would remove the rigidity imposed by the double bond, allowing for greater conformational flexibility. This can either improve or diminish activity, depending on whether the optimal binding conformation is a linear or a more folded one.
| Compound Analogue (Modification at C2) | Relative Biological Activity (Example EC50) | Key Observation |
|---|---|---|
| 2-Propyl | Baseline | Reference compound for chain length comparison. nih.gov |
| 2-Butyl | Increased | Elongation of the alkyl chain enhances activity. nih.gov |
| 2-iso-Butyl | Comparable to Propyl | Branching at the beta-position is tolerated. nih.gov |
| 2-tert-Butyl | Comparable to iso-Butyl | Significant steric bulk near the core is tolerated. nih.gov |
| 2-Pentyl (Saturated) | Variable | Increased flexibility can alter binding affinity. |
Alteration of Double Bond Position and Stereochemistry
Furthermore, the stereochemistry of the double bond (cis/trans or E/Z) is a crucial factor. The geometric constraints of E versus Z isomers dictate different spatial arrangements of the side chain. Studies on other bioactive benzimidazoles have shown that biological systems can exhibit high stereoselectivity. For example, the D- and L-isomers of 2-(α-hydroxy-benzyl)-benzimidazole were found to have different virus-inhibitory activities, highlighting the importance of stereochemistry in biological interactions. nih.gov Therefore, the E and Z isomers of 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole are expected to have distinct biological profiles.
Introduction of Heteroatoms or Alternative Functional Groups
Incorporating heteroatoms (such as oxygen, nitrogen, or sulfur) or other functional groups (like hydroxyl, carbonyl, or amide) into the pentenyl side chain can profoundly alter the compound's physicochemical properties. researchgate.net These modifications can introduce new hydrogen bonding capabilities, change polarity, and influence metabolic stability.
For example, introducing a hydroxyl group could provide a new hydrogen bond donor/acceptor site, potentially increasing binding affinity. However, it could also lead to rapid metabolic inactivation or reduced activity due to hydrophilic repulsion in a hydrophobic binding pocket. nih.gov In one study, 4-hydroxylation of a C2-phenyl group drastically decreased PPARγ activation, but subsequent O-methylation restored the activity, demonstrating the sensitive interplay between polarity and steric factors. nih.gov Replacing a methylene (B1212753) unit with an oxygen (ether linkage) or nitrogen (amine linkage) would introduce a polar, flexible hinge point, altering the conformational possibilities of the side chain.
Substituent Effects on the Benzimidazole Core
Modifications to the benzimidazole ring system itself are a cornerstone of SAR studies. The electronic properties and steric profile of substituents at the N1, C2, C5, and C6 positions are known to significantly influence the biological activity of benzimidazole derivatives. nih.govresearchgate.net
Electronic and Steric Effects of Substituents at N1, C2, C5, C6
Substitutions on the benzimidazole core can modulate the molecule's electron density, lipophilicity, and steric bulk, thereby affecting its interaction with biological targets.
N1 Position: The N1 position is often a site for substitution to improve properties like solubility or cell permeability. Alkylation at N1 can prevent the formation of certain metabolites and can be used to orient other parts of the molecule toward specific regions of a binding site. nih.gov
C2 Position: As discussed, this position is critical. Beyond the side chain itself, direct substitution on the carbon atom connecting the side chain can have steric implications.
C5 and C6 Positions: These positions on the fused benzene (B151609) ring are frequently modified to fine-tune the electronic nature of the entire ring system.
Electronic Effects: The introduction of electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increases the electron density of the benzimidazole ring system. sci-hub.box Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease it. nih.gov The optimal electronic nature depends on the target; some interactions are enhanced by an electron-rich aromatic system, while others require an electron-poor one. For instance, a compound with an electron-releasing methoxy group at C6 showed strong anti-inflammatory activity in one study, while in another, an electron-withdrawing nitro group at the same position was more active. nih.gov
Steric Effects: The size of the substituent at the C5 or C6 position is also important. A bulky substituent might provide additional beneficial van der Waals interactions, or it could cause a steric clash that prevents proper binding. The effect of substituent size on the inhibition of mammalian tubulin polymerization by benzimidazole carbamates showed that this property has a profound effect on potency. nih.gov
| Position | Substituent Type | Potential Effect on Activity | Example Groups |
|---|---|---|---|
| N1 | Alkyl Chains | Modulates lipophilicity and metabolic stability. nih.gov | -CH₃, -CH₂CH₂OH |
| Bulky Groups | Can provide specific vector orientation for side chains. | -Benzyl | |
| C5 / C6 | Electron-Donating (EDG) | Increases electron density of the ring system. sci-hub.box | -OCH₃, -CH₃, -NH₂ |
| Electron-Withdrawing (EWG) | Decreases electron density of the ring system. nih.gov | -Cl, -CF₃, -NO₂ | |
| C5 / C6 | Small/Halogen | Can alter electronics with minimal steric impact. | -F, -Cl |
| Bulky/Lipophilic | May increase hydrophobic interactions or cause steric hindrance. nih.gov | -Phenyl, -tert-Butyl |
Positional Isomerism and its Impact on Interactions
The specific placement of a substituent on the benzene portion of the benzimidazole core is critical. A substituent at the C5 position results in a different molecule than the same substituent at the C6 position, and these are distinct from the C4 and C7 isomers. While C5 and C6 are the most commonly substituted positions, the distinction is important.
When the benzimidazole ring is unsubstituted at N1, the C5 and C6 positions are equivalent due to tautomerism. However, upon substitution at the N1 position, this equivalence is lost, and C5- and C6-substituted isomers become distinct compounds with potentially different biological activities. For example, in the synthesis of certain 2-arylbenzimidazoles bearing substituents on the benzimidazole ring, positional isomers were obtained and required separation. nih.gov The difference in the location of a functional group by just one carbon atom can dramatically alter the molecule's ability to form key hydrogen bonds, engage in hydrophobic interactions, or fit within the confined space of an enzyme's active site or a receptor's binding pocket.
Pharmacophore Modeling and Ligand-Based Design Principles (Conceptual, non-clinical)
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com This approach is particularly valuable when the 3D structure of the target is unknown. vensel.org For 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole and its analogues, a conceptual pharmacophore model can be hypothesized based on the known interaction patterns of the benzimidazole scaffold with various biological targets. nih.gov
A ligand-based approach would involve analyzing a set of known active and inactive benzimidazole derivatives to identify common chemical features that are critical for biological activity. vensel.org The resulting pharmacophore model for this class of compounds would conceptually include several key features derived from the core structure of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole.
Key Pharmacophoric Features:
Aromatic Ring (AR): The fused benzene ring of the benzimidazole core is a critical feature, often involved in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a target's binding pocket. nih.gov
Hydrogen Bond Donor (HBD): The N-H group on the imidazole (B134444) portion of the scaffold serves as a crucial hydrogen bond donor. nih.gov
Hydrogen Bond Acceptor (HBA): The sp2-hybridized nitrogen atom in the imidazole ring acts as a hydrogen bond acceptor. nih.gov
Hydrophobic Group (HY): The 2-substituted pentenyl side chain represents a significant hydrophobic feature, likely occupying a hydrophobic pocket within the target protein. Variations in the length, saturation, and branching of this chain would modulate the strength of these hydrophobic interactions.
Based on studies of other benzimidazole derivatives, a hypothetical pharmacophore model could be defined by the spatial arrangement of these features. For instance, a model designated AR-HBD-HBA-HY would represent the essential interaction points. The distances and angles between these features would be critical for aligning potential ligands and predicting their activity. This model serves as a 3D query for virtual screening of large chemical databases to identify novel, structurally diverse compounds that fit the pharmacophoric requirements and may possess similar biological activity.
Table 1: Conceptual Pharmacophoric Features of a 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole-based Model
| Pharmacophore Feature | Structural Origin | Conceptual Role in Ligand-Target Interaction |
| Aromatic Ring (AR) | Benzene ring of the benzimidazole | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Donor (HBD) | N-H of the imidazole ring | Forms hydrogen bonds with acceptor groups on the target |
| Hydrogen Bond Acceptor (HBA) | Non-protonated N of the imidazole ring | Forms hydrogen bonds with donor groups on the target |
| Hydrophobic Group (HY) | 2-(Pent-3-en-1-yl) side chain | Occupies hydrophobic pockets, van der Waals interactions |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of compounds, which is essential for systematic structure-activity relationship (SAR) studies. tandfonline.com For the benzimidazole scaffold, both solid-phase and liquid-phase combinatorial syntheses have been effectively developed to generate extensive libraries for drug discovery. acs.orgacs.org
Liquid-Phase Combinatorial Synthesis (LPCS): One established method utilizes a soluble polymer support, such as polyethylene glycol (PEG), to facilitate the synthesis and purification of intermediates. acs.orgnih.gov A typical LPCS approach for a library based on 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole would involve:
Attachment: An o-phenylenediamine (B120857) precursor, potentially with various substituents on the benzene ring (introducing diversity point 1), is attached to the soluble PEG support.
Cyclization: The polymer-bound diamine is then reacted with a library of different aldehydes or carboxylic acids (introducing diversity point 2). To generate analogues of the target compound, this library would include pent-3-enoic acid and various other aliphatic and aromatic acids.
Cleavage: Once the final benzimidazole structure is formed, the desired product is cleaved from the PEG support. The polymer can then be precipitated and removed, simplifying purification. acs.org
Solid-Phase Synthesis: An alternative and widely used method involves solid-phase synthesis, where the starting materials are anchored to an insoluble resin. acs.org The general strategy is similar to LPCS:
Resin Attachment: A substituted o-phenylenediamine is attached to a solid support.
Reaction with Aldehydes: The resin-bound diamine is condensed with a diverse set of aldehydes. scispace.comscielo.br This step is often accelerated using microwave irradiation, which can significantly reduce reaction times from hours to minutes. scielo.br
Cleavage and Purification: The final benzimidazole analogues are cleaved from the resin to yield the library of compounds.
These combinatorial strategies allow for the systematic modification of the benzimidazole core. By varying the o-phenylenediamine starting material and the aldehyde used for cyclization, a large matrix of compounds can be generated. This allows for a thorough exploration of the chemical space around the parent compound, 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole, to optimize biological activity.
Table 2: Example Components for a Combinatorial Library of 2-Substituted Benzimidazoles
| Diversity Point 1: o-Phenylenediamine Core | Diversity Point 2: Aldehyde/Carboxylic Acid | Resulting 2-Substituent |
| 1,2-Diaminobenzene | Pent-3-enoic acid | Pent-3-en-1-yl |
| 4-Fluoro-1,2-diaminobenzene | Pent-3-enoic acid | Pent-3-en-1-yl |
| 4-Chloro-1,2-diaminobenzene | Benzaldehyde | Phenyl |
| 4-Methyl-1,2-diaminobenzene | Cyclohexanecarboxaldehyde | Cyclohexyl |
| 1,2-Diaminobenzene | Butyraldehyde | Propyl |
Derivatization and Functionalization for Advanced Chemical Applications Non Biomedical
Covalent Modification and Conjugation Strategies
Covalent modification is a powerful tool for tailoring the properties of the benzimidazole (B57391) core, enabling its integration into larger systems for sensing and material science.
The benzimidazole framework is a constituent of various fluorophores. nih.gov The development of fluorescent probes often involves creating derivatives that exhibit changes in their emission properties upon interaction with a target analyte. For instance, probes based on the 2-(2′-hydroxyphenyl)benzimidazole scaffold have been synthesized for the sensitive detection of specific chemical species. nih.govrsc.org These probes can operate via mechanisms like excited-state intramolecular proton transfer (ESIPT), where the fluorescence signal changes ratiometrically upon binding to the target. nih.gov
By modifying the benzimidazole ring or the pentenyl side chain of 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole, it is conceivable to attach chromophoric or fluorophoric units. The double bond in the pentenyl group is particularly amenable to various addition reactions, providing a convenient anchor point for fluorescent tags without altering the electronic properties of the core benzimidazole coordinating unit. Such labeled molecules could serve as probes in non-biological chemical systems, for example, to monitor polymerization reactions or detect trace amounts of metal ions in environmental samples. A benzimidazole-derived probe, B2, has demonstrated effectiveness in labeling bacterial outer membrane vesicles, showcasing the scaffold's utility in creating fluorescent tools for complex systems. nih.gov
Immobilizing benzimidazole derivatives onto solid supports is a critical step in creating functional materials for biosensing or heterogeneous catalysis. The covalent attachment of these molecules can be achieved through functional groups on the benzimidazole ring or its substituents. For 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole, the alkenyl group offers a prime site for immobilization onto various surfaces, including polymers and ceramics.
Strategies for surface functionalization are diverse. Polymer surfaces like polystyrene can be activated and then coupled with biomolecules or other chemical entities. This process is essential for developing detection systems, such as those used for monitoring pollutants in food or water. Similarly, ceramic materials can be functionalized to create robust platforms for enzyme immobilization, which is crucial for developing efficient enzymatic reactors.
The benzimidazole moiety itself has been used to create novel materials for biosensing. For example, a functional monomer containing a benzimidazole unit was electropolymerized onto a graphite (B72142) electrode. researchgate.net This polymer-coated electrode was then used to immobilize glucose oxidase, creating a biosensor for glucose detection with a low detection limit. researchgate.net The immobilization was achieved by forming an imine bond between the enzyme and the functionalized polymer. researchgate.net This approach highlights how the benzimidazole structure can be integrated into a polymer backbone to facilitate the creation of advanced sensing devices.
Metal Coordination Chemistry and Synthesis of Coordination Compounds
The nitrogen atoms in the imidazole (B134444) portion of the benzimidazole ring are excellent donors for coordinating with metal ions. This property has led to extensive research into the metal complexes of benzimidazole derivatives for various applications, including catalysis.
Benzimidazole and its derivatives typically coordinate to metal ions through the pyridine-type nitrogen atom (N3) of the imidazole ring. dergi-fytronix.com Depending on the substituents and the metal center, they can act as monodentate or bidentate ligands. In the case of 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole, it is expected to act as a monodentate ligand, coordinating to a metal center via the sp2-hybridized nitrogen. The pentenyl substituent is generally not involved in coordination, leaving it available for other functionalization.
The coordination chemistry of 2-substituted benzimidazoles has been widely studied, revealing their ability to form stable complexes with a variety of transition metals, including copper(II), nickel(II), ruthenium(II), and cadmium(II). dergi-fytronix.commdpi.com The resulting complexes exhibit diverse geometries, such as square planar for Cu(II) and tetrahedral for Ni(II) complexes with certain benzimidazole ligands. researchgate.net The electronic properties of the substituent at the 2-position can influence the donor strength of the ligand and the stability of the resulting metal complex.
The synthesis of metal complexes with 2-substituted benzimidazoles is generally straightforward. A common method involves the reaction of the benzimidazole derivative with a metal salt, such as a chloride or nitrate, in an alcoholic solvent. mdpi.com For example, novel Cu(II) and Ni(II) complexes of 2-substituted benzimidazoles have been prepared by reacting the ligand with the corresponding metal chloride in a 2:1 ligand-to-metal stoichiometric ratio. researchgate.net
The characterization of these complexes relies on a suite of analytical techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to confirm the coordination of the benzimidazole ligand to the metal ion. A characteristic shift in the ν(C=N) stretching vibration of the imidazole ring to a lower frequency upon complexation is indicative of coordination through the nitrogen atom.
UV-Visible Spectroscopy provides information about the geometry of the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy helps to elucidate the structure of the ligands and their complexes in solution.
Mass Spectrometry confirms the molecular weight of the synthesized compounds.
Elemental Analysis determines the empirical formula of the complexes.
Below is a table summarizing representative characterization data for metal complexes formed with 2-substituted benzimidazole ligands, which would be analogous to complexes formed with 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole.
Table 1: Representative Spectroscopic and Analytical Data for Metal Complexes of 2-Substituted Benzimidazoles
| Complex | Molar Conductivity (μS) | Magnetic Moment (B.M.) | Key FT-IR Bands (cm⁻¹) ν(C=N) | Geometry | Reference |
|---|---|---|---|---|---|
[Cu(L)₂Cl₂] where L is a benzimidazole derivative |
— | — | Shift to lower frequency | Square Planar | researchgate.net |
[Ni(L)₂Cl₂] where L is a benzimidazole derivative |
— | — | Shift to lower frequency | Tetrahedral | researchgate.net |
[Co(HBMF)₂(Cl)₂] |
134 | Diamagnetic | ~1620 | Octahedral | nih.gov |
[Cu(HBMF)₂(Cl)₂] |
154 | 1.87-1.89 | ~1615 | Octahedral | nih.gov |
Metal complexes containing benzimidazole ligands have emerged as effective catalysts in a variety of organic transformations. dergi-fytronix.com The combination of the stable benzimidazole-metal bond and the tunable electronic and steric environment around the metal center makes these complexes highly versatile.
Ruthenium(II) complexes with 1-alkylbenzimidazole derivatives have been successfully employed as catalysts in the transfer hydrogenation of ketones. dergi-fytronix.com Similarly, palladium(II)-N-heterocyclic carbene (NHC) complexes derived from benzimidazoles have shown high catalytic activity in C-H bond activation and arylation reactions of heterocycles. researchgate.net These catalysts can facilitate the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.net
The catalytic potential of metal complexes of 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole could be significant. The alkenyl chain could be used to anchor the catalytic complex to a solid support, creating a recyclable heterogeneous catalyst. This would be particularly advantageous for industrial processes, combining the high activity of a homogeneous catalyst with the ease of separation of a heterogeneous one. For instance, gold complexes have been used for catalytic C-H activation, and silver-free activation methods for such catalysts are being developed. acs.org
Polymerization Studies and Material Science Applications
The presence of the pentenyl side chain on the benzimidazole ring introduces a site for polymerization, allowing for the creation of advanced materials. Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. dtu.dkrsc.orgresearchgate.net The incorporation of functional groups, such as alkenyl chains, can further enhance or modify these properties for specific applications.
The double bond in the 2-(pent-3-en-1-yl) substituent provides a reactive site for polymerization. This allows for the incorporation of the benzimidazole moiety into polymer backbones through several potential mechanisms. One approach is the radical polymerization of the alkenyl group. For instance, research on 2-styryl-1H-benzo[d]imidazole, another alkenyl-substituted benzimidazole, has demonstrated its ability to undergo radical polymerization to form polymeric ionic liquids. acs.org This suggests that 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole could similarly be polymerized to create novel polybenzimidazole-based materials.
Another strategy involves the synthesis of polybenzimidazoles (PBIs) from monomers containing alkenyl groups. While traditional PBI synthesis involves the polycondensation of tetra-amine and dicarboxylic acid monomers, the use of functionalized monomers is a key area of research. nih.govbenicewiczgroup.com Patents have described the composition of polybenzimidazoles to include substituted or unsubstituted C2-20 alkenyl groups, indicating the feasibility of integrating moieties like the pentenyl group into the polymer structure. google.com The resulting polymers would possess the inherent thermal stability of the PBI backbone, combined with the flexibility and potential for post-polymerization modification afforded by the aliphatic side chain.
These modified PBIs could find use in applications such as high-temperature shape-memory polymers, where the combination of rigid benzimidazole groups and flexible aliphatic segments is crucial. nih.gov The table below summarizes potential polymerization approaches for 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole.
| Polymerization Method | Monomer | Potential Polymer Structure | Key Features |
| Radical Polymerization | 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole | Polymer with a polyethylene-like backbone and pendant benzimidazole groups. | Flexible backbone, properties dominated by the benzimidazole side chains. |
| Polycondensation | A tetra-amine and a dicarboxylic acid containing a pentenyl group. | Aromatic polybenzimidazole backbone with integrated pentenyl functionalities. | High thermal stability, sites for cross-linking or further functionalization. |
The benzimidazole scaffold is a versatile building block in supramolecular chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and metal coordination. researchgate.netnih.gov The design and modification of benzimidazole derivatives can lead to a diversity of self-assembled structures, from simple coordination complexes to complex metal-organic frameworks and nanowires. researchgate.net
The 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole molecule can engage in self-assembly through multiple interaction modes. The benzimidazole core provides sites for hydrogen bonding and π-π stacking, while the pentenyl chain can introduce hydrophobic interactions. Recent studies have shown that the self-assembly of bisbenzimidazole derivatives can lead to the formation of supramolecular fibers. nih.gov This process is distinct from conventional pathways and highlights the potential for designing novel self-assembling systems based on benzimidazole derivatives. nih.gov
The alkenyl group in 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole could play a unique role in directing the supramolecular architecture. The π-system of the double bond can participate in π-stacking interactions, potentially influencing the packing and final morphology of the assembled structure. Furthermore, the pentenyl chain provides a site for post-assembly modification, where the double bond could be used to cross-link the supramolecular structure, thereby enhancing its stability and locking in desired properties. This approach is a key strategy in creating robust, functional materials from self-assembled precursors. princeton.edu
Benzimidazole derivatives have attracted significant attention for their optoelectronic properties and applications in devices such as organic light-emitting diodes (OLEDs) and chemosensors. The benzimidazole moiety often serves as an electron-transporting or emissive component in these systems. nih.gov The fusion of the benzene (B151609) and imidazole rings creates a conjugated system that can be readily tuned by substitution to achieve desired photophysical properties.
For OLED applications, novel benzimidazole-based emitters are being developed to achieve high efficiency and pure color emission. For example, pyrene-benzimidazole derivatives have been synthesized and characterized as blue emitters for OLEDs. nih.gov The introduction of bulky substituents is a common strategy to reduce intermolecular aggregation and improve solid-state luminescence. The 2-(pent-3-en-1-yl) group, with its flexible and non-planar structure, could similarly serve to disrupt crystal packing and minimize aggregation-caused quenching, potentially leading to more efficient solid-state emitters.
In the realm of chemosensors, the benzimidazole core can be functionalized with receptor units that selectively bind to specific analytes, resulting in a detectable change in fluorescence or color. nih.gov The development of chemosensors based on triazole-linked benzimidazoles demonstrates the modularity of this approach. The alkenyl group of 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole offers a convenient point for attaching such receptor moieties or for polymerization to create sensory polymeric materials.
| Application | Role of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole | Potential Advantage |
| OLEDs | Emissive material or host material. | The pentenyl group may disrupt aggregation, improving solid-state quantum efficiency. Provides a site for polymerization into an emissive polymer. |
| Chemosensors | Core scaffold for attaching recognition units. | The alkenyl group allows for facile functionalization with analyte-binding moieties via "click" chemistry or other addition reactions. |
Potential in Agrochemicals (e.g., Fungicides, Pesticides, Plant Growth Regulators)
The benzimidazole ring is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. preprints.orgnih.gov Benzimidazole fungicides are systemic, broad-spectrum agents used to control a wide range of plant diseases. nih.gov Their mode of action often involves the disruption of microtubule assembly in fungal cells. researchgate.net
The fungicidal activity of benzimidazole derivatives can be significantly influenced by the nature of the substituent at the 2-position. Research has shown that various substituted benzimidazoles exhibit potent antifungal activity. researchgate.net The presence of the 2-(pent-3-en-1-yl) group could modulate the lipophilicity and steric profile of the molecule, which are critical factors for its uptake and interaction with the target site in fungi. The alkenyl functionality also presents an opportunity for metabolic activation or modification within the target organism. The enantioselective addition of thiols to alkenyl benzimidazoles has been reported as a method to generate chiral, biologically relevant scaffolds, suggesting that such derivatives of 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole could be explored for enhanced or selective fungicidal activity. nih.gov
Beyond fungicides, benzimidazole derivatives have been investigated as plant growth regulators (PGRs). PGRs are used to modify plant growth, for instance, by promoting branching, controlling height, or inducing flowering. msu.edu While triazole compounds are well-known PGRs that often act by inhibiting gibberellin biosynthesis, researchgate.net other heterocyclic compounds, including imidazoles, have also shown activity. researchgate.net Benzyladenine, a cytokinin, is an example of a nitrogen-containing heterocyclic compound used to increase lateral branching. msu.edu The structural features of 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole, combining a benzimidazole core with an aliphatic chain, make it a candidate for screening as a novel plant growth regulator. Its influence could be on hormonal pathways or other physiological processes within the plant.
| Agrochemical Application | Potential Role of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole | Rationale |
| Fungicide | Active ingredient. | The benzimidazole core is a known fungiphore. The pentenyl group can modulate physicochemical properties for improved efficacy. |
| Pesticide | Active ingredient against specific pests. | The broad biological activity of benzimidazoles suggests potential against other pests beyond fungi. |
| Plant Growth Regulator | Active ingredient to modify plant growth. | Structural similarities to other heterocyclic PGRs. The specific substituent may interact with plant hormonal pathways. |
Advanced Analytical and Spectroscopic Methodologies for the Study of 2 Pent 3 En 1 Yl 1h Benzo D Imidazole
Chromatographic Techniques for Purity Assessment, Separation, and Quantification
Chromatography is an indispensable tool in chemical analysis, providing robust methods for separating, identifying, and quantifying components within a mixture. For 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole, both achiral and chiral chromatographic techniques are essential.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a synthesized compound and for its quantification. researchgate.net A reverse-phase HPLC (RP-HPLC) method is typically the first choice for benzimidazole (B57391) derivatives due to their moderate polarity.
Method Development Principles: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities or degradation products. nih.gov
Column Selection: A C18 (octadecylsilyl) column is the most common starting point, offering excellent retention and selectivity for a wide range of organic molecules. Columns with different particle sizes (e.g., 5 µm or 3 µm) and dimensions can be chosen to balance resolution and analysis time. nih.gov
Mobile Phase Composition: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (typically acetonitrile (B52724) or methanol) is used. nih.govnih.gov The ratio is adjusted to control the retention time of the analyte. Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate compounds with a wide range of polarities.
pH Control: The pH of the mobile phase is critical as it affects the ionization state of the benzimidazole moiety (pKa ≈ 5.5) and thus its retention characteristics. Adjusting the pH can significantly improve peak shape and selectivity. nih.gov
Detection: UV detection is standard for benzimidazoles, which possess a strong chromophore. The detection wavelength is selected based on the compound's UV-Vis absorption maximum (typically in the 240-280 nm range) to ensure high sensitivity. nih.gov
Typical HPLC Method Parameters for Benzimidazole Derivatives
| Parameter | Typical Value/Condition | Source |
|---|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (70:30, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 224-240 nm | nih.govnih.gov |
| Temperature | Ambient or controlled (e.g., 50 °C) | nih.gov |
The structure of 2-(pent-3-en-1-yl)-1H-benzo[d]imidazole does not inherently possess a chiral center. Chirality in related benzodiazepines, for instance, can arise from the non-planar conformation of the seven-membered ring, leading to rapidly interconverting enantiomers. nih.gov If a chiral center were introduced into the pentenyl side chain or if the compound existed as stable atropisomers, assessing enantiomeric purity would be crucial. Chiral HPLC is the method of choice for this purpose. nih.gov
Method Development Principles: The separation of enantiomers requires a chiral environment, which is most commonly provided by a Chiral Stationary Phase (CSP). nih.gov
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralpak® and Lux® series), are highly effective for separating a broad range of chiral compounds, including those with heterocyclic cores. mdpi.comrsc.org These phases separate enantiomers based on differential interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance).
Mobile Phase: The choice of mobile phase is highly dependent on the CSP and the separation mode (normal-phase, reversed-phase, or polar organic). For normal-phase separations, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. mdpi.com The type and percentage of the alcohol modifier can dramatically affect resolution and even invert the enantiomer elution order. mdpi.com
Examples of CSPs for Azole Derivative Separation
| Chiral Stationary Phase | Selector Type | Application Example | Source |
|---|---|---|---|
| Lux® Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Baseline separation of triadimefon (B1683231) enantiomers | mdpi.com |
| Chiralpak® IA/ID | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) | Separation of antihistamine enantiomers | rsc.org |
| Chiralpak® IG-3 | Amylose tris(3,5-dimethylphenylcarbamate) (immobilized) | Chiral purity of sertraline (B1200038) | nih.gov |
Electroanalytical Methods for Redox Behavior
Electroanalytical techniques are powerful for probing the redox properties of a molecule, providing insights into its electronic structure and potential involvement in electron transfer reactions.
Cyclic Voltammetry (CV) is the most widely used electroanalytical technique to study the electrochemical behavior of benzimidazole derivatives. researchgate.netyu.edu.jo By scanning the potential of an electrode and measuring the resulting current, CV can identify the oxidation and reduction potentials of the molecule.
Experimental Setup and Findings: A typical CV experiment involves a three-electrode setup (working, reference, and counter electrodes) in a solution of the analyte with a supporting electrolyte. For benzimidazoles, the processes observed are often associated with the oxidation of the imidazole (B134444) ring. researchgate.netrsc.org
Oxidation Potentials: Studies on various benzimidazole derivatives show that they can be oxidized electrochemically. The potential at which this occurs depends on the substituents on the benzimidazole core. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it. yu.edu.jo
Reversibility: The redox processes for many benzimidazoles are quasi-reversible or irreversible, indicating that the electron transfer is coupled to subsequent chemical reactions or structural changes. yu.edu.jo
Chronoamperometry: This technique can be used in conjunction with CV to study the kinetics of the electrochemical reactions and determine diffusion coefficients.
Representative Electrochemical Data for Benzimidazole Derivatives
| Compound/System | Technique | Key Finding | Source |
|---|---|---|---|
| Catechol with carbohydrazide | Cyclic Voltammetry | Electrochemical oxidation leads to a benzimidazole derivative via an EC mechanism. | researchgate.net |
| Ferrocene-containing benzimidazoles | Cyclic Voltammetry | Exhibits quasi-reversible one-electron redox behavior. | yu.edu.jo |
Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Stability and Phase Transitions
Thermal analysis techniques are crucial for determining the thermal stability, decomposition profile, and phase behavior of a material. Simultaneous TGA-DSC analysis provides complementary information from a single experiment. azom.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole, a TGA thermogram would reveal its decomposition temperature (Td), defined as the temperature at which significant mass loss begins. Studies on other imidazole derivatives show that they generally exhibit good thermal stability, with decomposition often occurring above 250-300 °C. azom.comresearchgate.net The TGA curve can also indicate the presence of residual solvent or water if mass loss is observed at lower temperatures.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to detect thermal events such as melting, crystallization, and glass transitions. A DSC curve for a crystalline sample of the title compound would show a sharp endothermic peak corresponding to its melting point (Tm). azom.com The presence of multiple peaks could indicate polymorphism or phase transformations before melting.
Illustrative Thermal Data for Benzimidazole-Related Compounds
| Compound Type | Technique | Observation | Source |
|---|---|---|---|
| 2-Methylbenzimidazole complex | TGA/DTA | Showed a multi-step decomposition profile. | researchgate.net |
| Substituted imidazole fluorophores | TGA | Decomposition temperatures (5% weight loss) observed >300 °C. | researchgate.net |
Advanced Optical Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism) for Solution Behavior and Interactions
Optical spectroscopy provides valuable information about the electronic transitions and photophysical properties of a molecule in solution.
UV-Vis Spectroscopy: The benzimidazole core is an excellent chromophore. The UV-Vis absorption spectrum of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole in a solvent like methanol (B129727) or ethanol (B145695) is expected to show strong absorption bands corresponding to π-π* transitions within the conjugated aromatic system. researchgate.netresearchgate.net Typically, benzimidazoles exhibit absorption maxima (λmax) in the range of 240-290 nm. researchgate.net The exact position and intensity of these bands are influenced by substituents and the solvent environment.
Fluorescence Spectroscopy: Many benzimidazole derivatives are fluorescent, a property that is highly sensitive to their chemical environment. niscpr.res.in Upon excitation at a wavelength corresponding to an absorption band, the molecule can emit light at a longer wavelength (a Stokes shift). The emission spectrum provides information about the excited state. The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process. For some benzothiazole (B30560) derivatives, which are structurally related, excitation around 330 nm leads to emission in the blue region of the spectrum (380-450 nm). niscpr.res.in
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a definitive technique for studying chiral molecules. nih.gov Although the title compound is not intrinsically chiral, CD would be an essential tool if chiral derivatives were synthesized or if it were studied in a chiral environment. For chiral benzimidazole C-nucleoside analogs, CD has been used to assign the anomeric configuration based on the sign of the Cotton effect. nih.gov
Representative Spectroscopic Data for Benzimidazole Derivatives
| Compound/Class | Technique | λmax (Absorption) | λmax (Emission) | Source |
|---|---|---|---|---|
| 1H-Benzimidazole | UV-Vis & Fluorescence | ~275 nm, ~280 nm | ~295 nm | researchgate.net |
| 2-Aminobenzimidazole (in ethanol) | UV-Vis | 283 nm, 243 nm | Not specified | researchgate.net |
| Benzothiazole Derivatives | Fluorescence | ~330-340 nm | 380 - 450 nm | niscpr.res.in |
Future Perspectives and Emerging Research Avenues for 2 Pent 3 En 1 Yl 1h Benzo D Imidazole
Exploration of Novel and Sustainable Synthetic Pathways
Traditional methods for synthesizing 2-substituted benzimidazoles often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes, sometimes requiring harsh conditions, long reaction times, and generating significant waste. chemmethod.comnih.gov The future of synthesizing 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole lies in the adoption of green chemistry principles, which prioritize efficiency, safety, and environmental friendliness. chemmethod.comsphinxsai.com
Emerging research focuses on methods that reduce or eliminate the use of hazardous substances. chemmethod.com Key areas for exploration include:
Catalytic Innovations : The use of efficient and recyclable catalysts is a cornerstone of green synthesis. mdpi.com Research into catalysts like zinc-boron nitride, zinc triflate, and various Lewis acids has shown promise for benzimidazole (B57391) synthesis, often allowing reactions to proceed under milder conditions with high yields. nih.govsphinxsai.com Nanoparticle catalysts, such as nano-ZnO, are also gaining attention due to their high surface area and catalytic efficiency, facilitating reactions in shorter times and with higher product yields. mdpi.comresearchgate.net
Alternative Energy Sources : Microwave irradiation has been successfully employed to accelerate the synthesis of benzimidazole derivatives, significantly reducing reaction times compared to conventional heating. nih.gov
Solvent-Free and Aqueous Systems : Conducting reactions in the absence of organic solvents ("solid-state condensation") or using water as a solvent represents a significant step towards sustainability. sphinxsai.comacs.org A method involving K2CO3 in water has been developed for C-N cross-coupling to form the benzimidazole ring, highlighting a highly economical and environmentally benign approach. sphinxsai.com
The adaptation of these sustainable methodologies for the synthesis of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole from o-phenylenediamine (B120857) and a suitable pentenyl-containing precursor (such as 4-pentenoic acid or its derivatives) is a critical future step.
| Method | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Conventional Condensation | Polyphosphoric acid / HCl, high temperature | Well-established | sphinxsai.com |
| Microwave-Assisted Synthesis | Zinc-boron nitride (Zn-BNT) in acetonitrile (B52724) | Rapid reaction (e.g., 15 min), high yield, catalyst reusability | nih.gov |
| Solid-State Condensation | Zinc acetate, heating | Solvent-free, simple workup, high purity of products | acs.org |
| Aqueous Synthesis | K2CO3 in water at 100 °C | Environmentally friendly, economical, no additional catalyst needed | sphinxsai.com |
| Nanocatalysis | Nano-ZnO, ethanol (B145695) | High yield, short reaction time, recyclable catalyst | researchgate.net |
Application in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry, which studies systems of two or more molecules held together by non-covalent interactions, is a promising field for benzimidazole derivatives. researchgate.netconsensus.app The benzimidazole structure is uniquely suited for building complex assemblies due to its ability to engage in multiple types of interactions:
Metal Coordination : The imidazole (B134444) ring's nitrogen atoms can coordinate with metal ions. researchgate.net
Hydrogen Bonding : The N-H group of the imidazole ring is a hydrogen bond donor. nih.gov
π-π Stacking : The aromatic benzene (B151609) ring facilitates stacking interactions. researchgate.net
Hydrophobic Interactions : The benzyl (B1604629) portion can engage in hydrophobic interactions. researchgate.net
These interactions have been harnessed to create a variety of supramolecular structures, including metal-coordination polymers, metal-organic frameworks (MOFs), and discrete molecular crystals. researchgate.netconsensus.app For 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole, the flexible and hydrophobic pentenyl chain introduces a new element. This substituent could influence the packing of molecules in the solid state and mediate interactions within host-guest systems. Future research could explore its use as a guest molecule in cyclodextrins or other macrocyclic hosts, or as a component in the formation of self-assembled monolayers or micelles, with the pentenyl group providing an additional site for modification or interaction.
Integration into Hybrid Materials and Nanostructures
The self-assembly properties of benzimidazoles make them excellent building blocks for hybrid materials and nanostructures. researchgate.net By combining the organic benzimidazole core with inorganic components, new materials with tailored properties can be fabricated. Research has demonstrated the synthesis of advanced macrostructures like microflowers and nanowires from benzimidazole derivatives. researchgate.netconsensus.app
The introduction of the 2-(pent-3-en-1-yl) group offers a reactive handle—the carbon-carbon double bond—that is not present in many common benzimidazole derivatives. This opens up several avenues for creating novel hybrid materials:
Polymerization : The alkene functionality can be used as a monomer or co-monomer in polymerization reactions to create benzimidazole-functionalized polymers.
Surface Grafting : The pentenyl group can be used to covalently attach the benzimidazole unit to the surface of nanoparticles (e.g., silica, gold) or other material substrates via techniques like thiol-ene "click" chemistry.
Cross-linking : The double bond can participate in cross-linking reactions to form robust gels or network polymers.
Investigating these possibilities could lead to the development of new functional materials, such as polymer-based sensors, catalysts, or coatings where the benzimidazole unit imparts specific optical, electronic, or binding properties.
Advanced Computational Modeling for Predictive Research and Property Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying benzimidazole derivatives. jocpr.comnih.govresearchgate.net These methods allow for the in-silico investigation of molecular properties, guiding experimental work and accelerating the discovery process. nih.gov
For 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole, computational modeling can provide critical insights:
Structural and Electronic Properties : DFT calculations can determine the optimized molecular geometry, charge distribution, and frontier molecular orbital (FMO) energies (HOMO and LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov
Predictive QSAR : Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular descriptors with experimental activities. jocpr.com This allows for the prediction of the properties of new, unsynthesized derivatives, enabling rational design.
Spectroscopic Analysis : Theoretical calculations can predict vibrational (FT-IR) and NMR spectra, aiding in the characterization and structural confirmation of newly synthesized compounds. nih.govresearchgate.net
Applying these computational tools to 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole and its potential derivatives would enable a predictive approach to designing molecules with specific electronic, optical, or biological properties before committing to their synthesis.
| Descriptor | Significance | Reference |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability; related to reactivity. | nih.gov |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability; related to reactivity. | nih.gov |
| HOMO-LUMO Gap | Correlates with chemical stability and electronic properties. | researchgate.net |
| Dipole Moment (µ) | Measures molecular polarity; influences solubility and intermolecular forces. | researchgate.net |
| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | researchgate.net |
Development as Chemical Biology Tools and Probes
Benzimidazole derivatives are increasingly recognized for their potential as chemical tools for studying biological systems. researchgate.netsigmaaldrich.com Their inherent fluorescence, biocompatibility, and synthetically tunable nature make them excellent scaffolds for developing probes for bioimaging and molecular recognition. researchgate.net
Research in this area has produced benzimidazole-based fluorescent probes for detecting:
Metal ions and anions
pH changes
Biologically important molecules like biothiols and proteins researchgate.netnih.gov
A significant focus is on developing reaction-based probes that can monitor dynamic changes in analyte concentrations in real-time within living cells. researchgate.net The unique structure of 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole could be leveraged to create novel probes. The alkene in the pentenyl side chain offers a site for functionalization, allowing for the attachment of specific recognition moieties or for its use as a reactive site that is triggered by an analyte of interest. Future work could focus on modifying this scaffold to create probes with improved properties, such as near-infrared (NIR) emission for deeper tissue imaging or enhanced water solubility for biological applications. researchgate.net
Non-Biomedical Technological Applications (e.g., sensors, dyes, agrochemicals)
Beyond medicine, the benzimidazole scaffold has found utility in a range of technological applications. nih.gov This versatility suggests that 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole could also be a candidate for development in these areas.
Sensors : The ability of the benzimidazole ring to interact with various species through coordination and hydrogen bonding makes it a valuable component in chemosensors. nih.gov Benzimidazole derivatives have been developed as selective fluorescent sensors for detecting analytes like picric acid. nih.gov
Dyes and Organic Electronics : The conjugated π-system of benzimidazoles gives rise to interesting photophysical properties. They have been investigated as n-type semiconductors in organic field-effect transistors (OFETs) and as components in fluorescent dyes. acs.orgelsevierpure.com The specific substituents on the benzimidazole core allow for fine-tuning of emission wavelengths and quantum yields. elsevierpure.com
Agrochemicals : Benzimidazole derivatives have a long history of use as fungicides. More recently, they have been investigated as urease inhibitors, which is relevant for improving the efficiency of urea-based fertilizers. nih.gov The lipophilic pentenyl chain in 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole might enhance its potential as an agrochemical by improving its ability to penetrate biological membranes, a key property for fungicides and other pest control agents. nih.gov
Future research should screen 2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole and its derivatives for activity in these diverse applications, from materials science to agriculture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
